Cas no 10036-43-8 (2-Fluoro-2-phenylacetonitrile)
2-Fluoro-2-phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluorobenzyl cyanide
- Jrd-0527
- 2-fluoro-2-phenylacetonitrile
- alpha-Fluorobenzeneacetonitrile
- 2-Fluoro-2-phenylacetonitrile
-
- Inchi: 1S/C8H6FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
- InChI Key: DEJPYROXSVVWIE-UHFFFAOYSA-N
- SMILES: C(C#N)C1=CC=CC(F)=C1
Experimental Properties
- Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 160 ºC (0.07 Torr)
- Flash Point: 72.6±25.5 ºC,
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
2-Fluoro-2-phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F592388-100mg |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F592388-500mg |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F592388-1g |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 1g |
$ 80.00 | 2022-06-04 | ||
| Enamine | EN300-138972-0.05g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 0.05g |
$86.0 | 2023-06-08 | |
| Enamine | EN300-138972-0.1g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 0.1g |
$128.0 | 2023-06-08 | |
| Enamine | EN300-138972-0.25g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 0.25g |
$183.0 | 2023-06-08 | |
| Enamine | EN300-138972-0.5g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 0.5g |
$289.0 | 2023-06-08 | |
| Enamine | EN300-138972-1.0g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 1g |
$370.0 | 2023-06-08 | |
| Enamine | EN300-138972-2.5g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 2.5g |
$777.0 | 2023-06-08 | |
| Enamine | EN300-138972-5.0g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 5g |
$1534.0 | 2023-06-08 |
2-Fluoro-2-phenylacetonitrile Suppliers
2-Fluoro-2-phenylacetonitrile Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Fluoro-2-phenylacetonitrile
2-Fluoro-2-phenylacetonitrile (CAS No. 10036-43-8): A Comprehensive Overview
2-Fluoro-2-phenylacetonitrile (CAS No. 10036-43-8) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, also known as fluorinated acetonitrile derivative, has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel drug candidates and high-performance materials.
The molecular structure of 2-fluoro-2-phenylacetonitrile consists of a central acetonitrile group (CH₂CN) substituted with a fluorine atom and a phenyl ring. The fluorine substitution at the alpha position imparts distinct electronic and steric effects, making this compound highly reactive in various organic transformations. The phenyl group contributes to aromatic stability, enhancing the compound's overall reactivity and selectivity in synthetic reactions.
One of the most notable applications of 2-fluoro-2-phenylacetonitrile is its use as an intermediate in the synthesis of biologically active molecules. Recent research has demonstrated its utility in the construction of complex heterocyclic frameworks, which are critical components of many pharmaceutical agents. For instance, studies published in leading chemistry journals have shown that this compound can serve as a key building block for the development of anticancer drugs and neuroprotective agents.
In addition to its role in drug discovery, 2-fluoro-2-phenylacetonitrile has been explored for its potential in materials science. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for the synthesis of advanced polymers and coatings. Researchers have reported successful incorporation of this compound into polymeric systems, resulting in materials with enhanced thermal stability and mechanical properties.
The synthesis of 2-fluoro-2-phenylacetonitrile involves a multi-step process that typically begins with the alkylation of acetonitrile derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for industrial applications.
From a safety standpoint, 2-fluoro-2-phenylacetonitrile exhibits moderate toxicity, necessitating careful handling during synthesis and use. However, its low environmental impact compared to other fluorinated compounds makes it a preferred choice in green chemistry initiatives. Regulatory bodies have recognized its potential for sustainable chemical manufacturing, further encouraging its adoption across various industries.
In conclusion, 2-fluoro-2-phenylacetonitrile (CAS No. 10036-43-8) stands out as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in the development of innovative chemical products. As research continues to uncover new opportunities for this compound, its significance in both academic and industrial settings is expected to grow further.
10036-43-8 (2-Fluoro-2-phenylacetonitrile) Related Products
- 220228-03-5(2-(3,4,5-trifluorophenyl)acetonitrile)
- 8014-19-5(5-Fluoro-2-methylphenylacetonitrile)
- 122376-76-5(2-(3,5-Difluorophenyl)acetonitrile)
- 69584-87-8(2-(2,5-difluorophenyl)acetonitrile)
- 658-99-1(3,4-Difluorophenylacetonitrile)
- 518070-26-3(2-(2-fluoro-4-methylphenyl)acetonitrile)
- 459-22-3(4-Fluorophenylacetonitrile)
- 501-00-8(3-Fluorophenylacetonitrile)
- 261951-73-9(3-Fluoro-4-methylphenylacetonitrile)
- 80141-97-5(5-Fluoro-2-methylphenylacetonitrile)